benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate
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Overview
Description
Benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an iodinated benzoyl group, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The initial step involves the iodination of benzoyl chloride to form 4-iodobenzoyl chloride. This reaction is carried out using iodine and a suitable oxidizing agent, such as potassium iodide, in the presence of a solvent like dichloromethane.
Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with an amine, such as aniline, to form 4-iodobenzoylaniline. This reaction is typically performed under basic conditions using a base like triethylamine.
Esterification: The final step involves the esterification of the 4-iodobenzoylaniline with benzyl (E)-3-phenylprop-2-enoate. This reaction is carried out using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the iodinated benzoyl group, where nucleophiles like thiols or amines replace the iodine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s iodinated benzoyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoate
- Benzyl (E)-2-[(4-chlorobenzoyl)amino]-3-phenylprop-2-enoate
- Benzyl (E)-2-[(4-fluorobenzoyl)amino]-3-phenylprop-2-enoate
Uniqueness
Benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and increasing its binding affinity in biological systems.
Properties
IUPAC Name |
benzyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO3/c24-20-13-11-19(12-14-20)22(26)25-21(15-17-7-3-1-4-8-17)23(27)28-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,25,26)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNYCBAKYZYWPO-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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